Ethyl 2-(3-amino-4-chlorobenzyl)butanoate
Overview
Description
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate (EACB) is an organic compound with a unique chemical structure and a wide variety of uses in scientific research. It is widely used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in depth. In
Scientific Research Applications
Solubility and Solvent Effects
Research on similar compounds, such as 2-amino-4-chlorobenzoic acid, has focused on understanding their solubility in various solvents. This is crucial for optimizing purification processes, as solubility behavior significantly impacts the efficiency of extracting and purifying these compounds. Zhu et al. (2019) studied the solubility of 2-amino-3-methylbenzoic acid in various solvents, finding that solubility increased with temperature and varied significantly between different solvents, which could be relevant for ethyl 2-(3-amino-4-chlorobenzyl)butanoate as well (Zhu et al., 2019).
Synthesis and Reactivity
Research into the synthesis of related compounds, such as ethyl (S)-4-chloro-3-hydroxy butanoate, provides insights into potential synthetic pathways for ethyl 2-(3-amino-4-chlorobenzyl)butanoate. For example, a study by Jung et al. (2012) on the enzymatic synthesis of chiral alcohols shows how specific enzymes can be used to produce structurally related compounds with high selectivity, which could be applicable to synthesizing ethyl 2-(3-amino-4-chlorobenzyl)butanoate (Jung et al., 2012).
Chemical Reactivity and Formation of Heterocycles
Research by Braibante et al. (2002) on chloroacetylated β-enamino compounds, which are structurally related to ethyl 2-(3-amino-4-chlorobenzyl)butanoate, explored their reactivity in forming polyfunctionalized heterocyclic compounds. This suggests potential applications of ethyl 2-(3-amino-4-chlorobenzyl)butanoate in synthesizing various heterocycles, which are often important in pharmaceuticals (Braibante et al., 2002).
Electroluminescent Compound Synthesis
In the field of organic electronics, compounds like ethyl 2-(3-amino-4-chlorobenzyl)butanoate might be used in synthesizing electroluminescent materials. A study by Juan-ling (2006) demonstrated the synthesis of an organic electroluminescent compound using related chemical precursors, indicating potential applications in electronic displays or lighting (Juan-ling, 2006).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is not available, safety data sheets for similar compounds like ethyl butyrate provide some insight. Ethyl butyrate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
ethyl 2-[(3-amino-4-chlorophenyl)methyl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-10(13(16)17-4-2)7-9-5-6-11(14)12(15)8-9/h5-6,8,10H,3-4,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABJFMAAHLEKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)Cl)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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